molecular formula C6H4IN3 B1523093 1-Azido-3-iodobenzene CAS No. 54467-96-8

1-Azido-3-iodobenzene

Cat. No.: B1523093
CAS No.: 54467-96-8
M. Wt: 245.02 g/mol
InChI Key: LWYZABCCGZNMGK-UHFFFAOYSA-N
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Description

1-Azido-3-iodobenzene is a chemical compound with the molecular formula C6H4IN3 . It has an average mass of 245.020 Da and a monoisotopic mass of 244.944977 Da . It is a useful research chemical .


Molecular Structure Analysis

The molecular structure of this compound consists of an iodine atom and an azide group attached to a benzene ring .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C6H4IN3 and an average mass of 245.020 Da . It is a useful research chemical . A related compound, 3-azido-1,3-dinitroazetidine (ADNAZ), was found to have a low melting temperature at 78 °C .

Scientific Research Applications

Membrane Protein Studies

1-Azido-3-iodobenzene has been used to investigate membrane proteins. For instance, it was used to label human erythrocyte membranes, aiding in the isolation of the anion-exchange protein band-3. This technique helped in understanding the intramembranous domains of the protein, offering insights into erythrocyte function and structure (Wells & Findlay, 1980).

Lipid Core Analysis

Another application involves studying membrane components from within the lipid core. 1-Azido-4-iodobenzene added to liposomes and sarcoplasmic reticulum membranes demonstrated the ability to reach the liquid hydrocarbon-like core of membranes. This facilitated the understanding of membrane structure and interactions (Klip & Gitler, 1974).

Synthesis of Triazole Derivatives

In the field of chemistry, this compound is utilized in the synthesis of 1,2,3-triazole derivatives. For example, it played a role in producing compounds with potential inhibitory activity against the acidic corrosion of steels, demonstrating its significance in material science (Negrón-Silva et al., 2013).

Pharmaceutical Research

In pharmaceutical research, 1-Azido-2-iodobenzenes have been used in the palladium-catalyzed carbonylative synthesis of 2-aminobenzoxazinones, a process important for the development of various pharmaceutical compounds. This method avoided the use of external oxidants, making it a more environmentally friendly approach (Zhang et al., 2019).

Photoreceptor Research

1-Azido-4-[125I]iodobenzene was used in the study of opsin, a photoreceptor protein. This research helped in understanding how opsin interacts with light and other molecules, contributing to our knowledge of vision and related processes (Davison & Findlay, 1986).

Material Science

In material science, this compound derivatives have been instrumental in the synthesis of nitrogen-containing heterocycles. These compounds are significant in the development of new materials with potential applications in various industries (Tingoli et al., 1993).

Photovoltaic Applications

Finally, in the field of renewable energy, particularly photovoltaic cells, derivatives of this compound have been investigated. For example, their effects on the formation of CH3NH3PbI3 thin films were studied, highlighting their potential in improving the efficiency of solar cells (Chang et al., 2018).

Properties

IUPAC Name

1-azido-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-2-1-3-6(4-5)9-10-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYZABCCGZNMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655597
Record name 1-Azido-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54467-96-8
Record name 1-Azido-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azido-3-iodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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